LogP Comparison: 2-Methylamino-2-phenylbutanol vs. N-Demethylated Analogs
The lipophilicity of 2-Methylamino-2-phenylbutanol, a key determinant of its behavior in chromatographic systems and membrane permeability, can be quantitatively compared to its primary amine analog, 2-amino-2-phenylbutanol. 2-Methylamino-2-phenylbutanol has a predicted logP of 1.89 , whereas 2-amino-2-phenylbutanol has a significantly lower predicted logP of 1.32 [1]. This difference in logP values suggests that the methylamino derivative is more lipophilic and will exhibit different retention times in reverse-phase HPLC analysis and potentially altered passive diffusion characteristics.
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | 1.89 |
| Comparator Or Baseline | 2-amino-2-phenylbutanol (logP = 1.32) |
| Quantified Difference | 0.57 logP units higher |
| Conditions | Predicted using computational models (e.g., ACD/Labs, ChemAxon). |
Why This Matters
This quantified difference in logP provides a clear rationale for selecting 2-Methylamino-2-phenylbutanol over its primary amine analog for analytical method development and studies where specific lipophilicity is required.
- [1] 2-amino-2-phenylbutan-1-ol. PubChem. View Source
